N-(3,5-dimethylphenyl)-2-(piperidin-1-ylcarbonyl)quinolin-4-amine

Description

Properties

IUPAC Name |

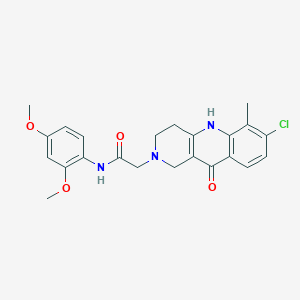

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4/c1-13-17(24)6-5-15-22(13)26-18-8-9-27(11-16(18)23(15)29)12-21(28)25-19-7-4-14(30-2)10-20(19)31-3/h4-7,10H,8-9,11-12H2,1-3H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBWWWVGUIOBDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=C(C=C(C=C4)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(piperidin-1-ylcarbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

Attachment of the 3,5-Dimethylphenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(piperidin-1-ylcarbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets involved in disease pathways.

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including N-(3,5-dimethylphenyl)-2-(piperidin-1-ylcarbonyl)quinolin-4-amine, exhibit significant anticancer properties. For instance, related compounds have shown efficacy against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Related Quinoline Compounds

| Compound Name | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 7.52 |

Neuroprotective Effects

Research into compounds similar to this compound has highlighted their potential in neuroprotection. For example, derivatives have been studied for their ability to act as dopamine D2/D3 receptor agonists while also exhibiting iron-chelating properties, which are crucial in the context of neurodegenerative diseases like Parkinson's disease .

Synthetic Route Overview

- Formation of Quinoline Core : This step often involves cyclization reactions using appropriate precursors.

- Amide Bond Formation : The quinoline derivative is then reacted with piperidine derivatives under conditions that favor amide bond formation.

The biological activity of this compound is attributed to its ability to modulate various signaling pathways within cells.

Mechanistic Insights

Studies suggest that the compound may exert its effects by interacting with specific proteins involved in cell signaling and apoptosis pathways. The presence of the piperidine moiety enhances its lipophilicity, potentially improving membrane permeability and target interaction .

Case Studies and Research Findings

Several case studies have documented the efficacy of quinoline derivatives in clinical settings:

Case Study: Anticancer Activity

In a study evaluating a series of quinoline derivatives, it was found that modifications to the side chains significantly influenced their antiproliferative activity against various cancer cell lines. The study concluded that specific structural features are critical for enhancing activity against cancer cells .

Case Study: Neuroprotection

Another research effort focused on developing multifunctional drugs targeting both neuroprotection and dopaminergic signaling pathways demonstrated promising results with quinoline derivatives exhibiting dual activity profiles .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(piperidin-1-ylcarbonyl)quinolin-4-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

Piperidine Derivatives: Like piperidine itself, used in the synthesis of various pharmaceuticals.

Uniqueness

N-(3,5-dimethylphenyl)-2-(piperidin-1-ylcarbonyl)quinolin-4-amine is unique due to the specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other quinoline or piperidine derivatives.

Biological Activity

N-(3,5-dimethylphenyl)-2-(piperidin-1-ylcarbonyl)quinolin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H24N3O |

| Molecular Weight | 372.45 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZILNSEONBJLHBR-UHFFFAOYSA-N |

The compound features a quinoline core substituted with a piperidine moiety and a dimethylphenyl group, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components allow it to bind effectively to these targets, potentially inhibiting or modulating their activity. For instance, quinoline derivatives are known to exhibit anti-cancer properties by inducing apoptosis in cancer cells through pathways involving caspase activation and DNA fragmentation .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives, including this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells. The mechanism involves the induction of DNA fragmentation and activation of apoptotic pathways .

- Selectivity Towards Cancer Cells : Research indicates that compounds similar to this compound show preferential toxicity towards malignant cells compared to normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest potential antibacterial and antifungal activities, although these areas require further exploration to establish efficacy and mechanisms .

Study 1: Cytotoxic Evaluation

A study evaluating the cytotoxic effects of various quinoline derivatives found that this compound demonstrated potent activity against a panel of human tumor cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that the compound activates caspase pathways leading to apoptosis in HL-60 leukemia cells. This study provided insights into the molecular interactions between the compound and cellular targets involved in apoptosis regulation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(3,5-dimethylphenyl)-substituted quinolin-4-amine derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, details a protocol where 6-methoxyquinolin-4-ol reacts with 2-bromo-N-(3,5-dimethylphenyl)acetamide under basic conditions (K₂CO₃) in DMF at elevated temperatures. Purification via TLC and characterization by H/C NMR and UPLC-MS are standard. Similar approaches in and use alkylation or Suzuki-Miyaura coupling for substituent introduction, with yields varying based on steric/electronic effects of substituents (e.g., 11% to 78% yields for norbornanyl vs. adamantanyl groups) .

Q. How are structural ambiguities resolved in quinolin-4-amine derivatives during characterization?

- Methodological Answer : Multi-technique validation is critical. H NMR coupling constants (e.g., for acetamide protons in ) and C NMR shifts (e.g., δ 175.9 ppm for carbonyl groups) confirm connectivity. HRMS or UPLC-MS validates molecular weight (e.g., m/z 337.6 [M+H] in ). X-ray crystallography or 2D NMR (e.g., NOESY) may resolve stereochemical uncertainties in complex derivatives .

Advanced Research Questions

Q. How can low yields in the synthesis of N-(3,5-dimethylphenyl)-quinoline analogs be mitigated?

- Methodological Answer : Yield optimization requires addressing steric hindrance (e.g., bulky 3,5-dimethylphenyl groups) and electronic factors. shows that replacing exo-norbornanyl (11% yield) with adamantanyl groups (71% yield) improves steric compatibility. Catalyst loading adjustments (e.g., 0.1 eq vs. 0.05 eq in ) and solvent polarity (DMF vs. acetonitrile) enhance reaction efficiency. Parallel purification via HPLC or column chromatography minimizes product loss .

Q. What role does the 3,5-dimethylphenyl substituent play in modulating biological activity?

- Methodological Answer : The 3,5-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability. demonstrates its use in acetamide derivatives targeting enzyme inhibition, with methoxy or chloro substituents on the quinoline core influencing binding affinity. Comparative SAR studies (e.g., replacing dimethylphenyl with pyrazinyl groups in ) can isolate contributions to target engagement or off-target effects .

Q. How can aqueous solubility challenges be addressed for quinolin-4-amine derivatives?

- Methodological Answer : Solubility can be improved via structural modifications. and introduce polar groups (e.g., pyrimidinylpiperazine) or optimize formulation using co-solvents (e.g., DMSO/PEG mixtures). LogP calculations and Hansen solubility parameters guide excipient selection. For in vivo studies, pro-drug strategies (e.g., esterification of hydroxyl groups) or nanoparticle encapsulation are viable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.